Teneligliptin hydrobromide

Description

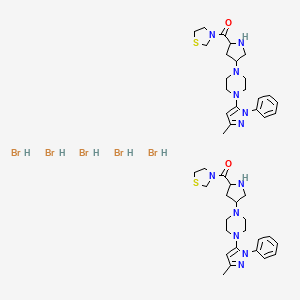

Structure

3D Structure of Parent

Properties

IUPAC Name |

[4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;pentahydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C22H30N6OS.5BrH/c2*1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27;;;;;/h2*2-6,13,19-20,23H,7-12,14-16H2,1H3;5*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXIOMHUGCXFIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.Br.Br.Br.Br.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H65Br5N12O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1257.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Mechanistic Pharmacology of Teneligliptin Hydrobromide

Dipeptidyl Peptidase-4 Enzyme Inhibition Kinetics and Potency

Teneligliptin (B1682743) is a potent, competitive, and long-lasting inhibitor of the DPP-4 enzyme. researchgate.netselleckchem.com Its mechanism involves competitively inhibiting the enzyme in various in vitro models, including human plasma, rat plasma, and recombinant human DPP-4. researchgate.netabcam.com

The potency of teneligliptin is demonstrated by its low half-maximal inhibitory concentration (IC50) values. It inhibits human plasma DPP-4 and recombinant human DPP-4 in a concentration-dependent manner. nih.govtandfonline.com Specific IC50 values reported from various studies are detailed below.

| Source | IC50 Value (nM) | 95% Confidence Interval |

| Human Plasma DPP-4 | 1.75 | 1.62–1.89 |

| Recombinant Human DPP-4 | 0.889 | 0.812–0.973 |

| Rat Plasma DPP-4 | 1.35 | Not Reported |

Sources: selleckchem.comnih.govtandfonline.com

Other reported IC50 values for recombinant human DPP-4 are approximately 1 nM and 0.37 nM, and for rat DPP-4, values of approximately 1 nM and 0.29 nM have been observed. abcam.commedchemexpress.com

Teneligliptin exhibits a high degree of selectivity for the DPP-4 enzyme over other related peptidases, such as DPP-8, DPP-9, and Fibroblast Activation Protein (FAP). nih.govtandfonline.com The IC50 values for these related enzymes are significantly higher than for DPP-4, indicating a lower binding affinity. nih.govtandfonline.com This selectivity is important, as inhibition of other peptidases like DPP-8 and DPP-9 has been associated with toxicity in preclinical studies. epa.gov

| Peptidase | IC50 Value (µmol/L) | Selectivity vs. Recombinant Human DPP-4 |

| DPP-8 | 0.189 | >160-fold |

| DPP-9 | 0.150 | >160-fold |

| FAP | >10 | >10,000-fold |

Sources: nih.govtandfonline.comnih.gov

Interaction with Incretin (B1656795) Hormones

The primary mechanism of action for teneligliptin involves the modulation of incretin hormones. patsnap.com Incretins, such as Glucagon-like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP), are gut hormones released after a meal that stimulate insulin secretion. nih.gov The DPP-4 enzyme is responsible for the rapid degradation and inactivation of these hormones. patsnap.comnih.gov

By inhibiting DPP-4, teneligliptin prevents the breakdown of GLP-1, thereby increasing the circulating levels of the active form of this hormone. patsnap.com This elevation of GLP-1 enhances glucose-dependent insulin secretion from pancreatic beta-cells and suppresses the release of glucagon, a hormone that raises blood glucose levels. patsnap.com

In animal studies, oral administration of teneligliptin to rats resulted in an increase in the maximum plasma levels of active GLP-1. researchgate.net

Clinical research in non-diabetic obese individuals demonstrated that treatment with teneligliptin led to a significant improvement in GLP-1 levels. nih.govresearchgate.net

Beyond its glycemic effects, teneligliptin has been shown to enhance the beneficial activities of GLP-1 in endothelial cells, including reducing oxidative stress, apoptosis, and ameliorating endoplasmic reticulum stress under hyperglycemic conditions. nih.gov

Structural Basis of DPP-4 Binding and Inhibitory Mechanism

Teneligliptin possesses a unique chemical structure that contributes to its high potency and selectivity. patsnap.comnih.gov It is a peptidomimetic inhibitor characterized by five consecutive rings, resulting in a distinctive "J-shaped" conformation. patsnap.comnih.govtandfonline.comscispace.comnih.govdovepress.com

X-ray co-crystal structure analysis reveals how teneligliptin interacts with the active site of the DPP-4 enzyme. The DPP-4 binding site consists of several subsites, including the S1 and S2 pockets. nih.gov Teneligliptin is categorized as a class 3 DPP-4 inhibitor, which binds to the enzyme's active site by anchoring into an accessory binding pocket known as the S2 extensive subsite. nih.gov

A key interaction occurs between the phenyl ring on the pyrazole (B372694) moiety of teneligliptin and this S2 extensive subsite. nih.govtandfonline.comresearchgate.net This specific binding not only enhances the drug's potency but also increases its selectivity for DPP-4 over other peptidases. nih.govtandfonline.comresearchgate.net This "anchor-lock" binding mechanism is considered a reason for its strong and sustained inhibitory effect on the DPP-4 enzyme. nih.govnih.gov

Unique "J-shaped" Molecular Architecture and Conformational Dynamics

Teneligliptin possesses a distinctive and rigid "J-shaped" structure, a conformation conferred by the presence of five contiguous rings in its chemical composition. nih.govfrontiersin.orgresearchgate.netnih.gov This unique three-dimensional arrangement is a key determinant of its potent and sustained interaction with the DPP-4 enzyme. nih.gov The J-shaped architecture allows the molecule to fit snugly and effectively into the active site of the DPP-4 enzyme. researchgate.net This structural characteristic is believed to contribute significantly to its high affinity and potent inhibitory activity against DPP-4.

"Anchor-Lock Domain" Interaction Hypothesis

A crucial aspect of Teneligliptin's interaction with the DPP-4 enzyme is explained by the "anchor-lock domain" hypothesis. nih.gov This concept posits that a specific part of the Teneligliptin molecule, the (1-phenylpyrazol-5-yl) piperazine (B1678402) moiety, acts as an "anchor," binding tightly to the S2 extensive subsite of the DPP-4 enzyme. researchgate.net This interaction is characterized by strong hydrophobic forces. frontiersin.org The "anchor-lock" binding is thought to be responsible for the prolonged residence time of Teneligliptin at the enzyme's active site, contributing to its long-lasting inhibitory effect. nih.gov This tight binding not only enhances the potency of the drug but also its selectivity. researchgate.net The introduction of this "anchor lock domain" has been shown to increase the activity of Teneligliptin by as much as 1500-fold compared to fragments that only bind to the S1 and S2 subsites. nih.gov

X-ray Co-crystal Structure Analysis and Molecular Docking

The precise interaction between Teneligliptin and the DPP-4 enzyme has been elucidated through X-ray co-crystal structure analysis. These studies have provided a detailed view of how the "J-shaped" molecule orients itself within the enzyme's active site. researchgate.net The analysis reveals that the five rings of the Teneligliptin structure are well-accommodated within the active site. researchgate.net

Molecular docking studies and co-crystal structures have confirmed that a key interaction occurs between the phenyl ring on the pyrazole moiety of Teneligliptin and the S2 extensive subsite of the DPP-4 enzyme. oup.comahajournals.orgmdpi.com This interaction is a major contributor to both the potency and selectivity of the drug. oup.comahajournals.org

Specific Sub-site Binding Interactions (S1, S2, S2E)

Teneligliptin is classified as a Class 3 DPP-4 inhibitor, signifying its ability to interact with multiple subsites within the DPP-4 enzyme's active site, specifically the S1, S2, and the S2 extensive (S2E) subsites. nih.govnih.gov This multi-subsite interaction is a hallmark of its potent inhibitory activity. nih.gov

The specific interactions are as follows:

S1 Subsite: The thiazolidine moiety of Teneligliptin occupies the hydrophobic S1 pocket. researchgate.net

S2 Subsite: The carbonyl group of Teneligliptin forms a hydrogen bond with the side chain of the amino acid residue Asn710 at the S2 subsite. frontiersin.org

S2 Extensive (S2E) Subsite: The "anchor lock domain," specifically the phenyl ring on the pyrazole, engages in strong hydrophobic interactions with the S2 extensive subsite. frontiersin.org

This extensive binding to multiple subsites results in a stronger and more durable inhibition of the DPP-4 enzyme compared to inhibitors that interact with fewer subsites. nih.govnih.gov It has been noted that Teneligliptin exhibits fivefold higher activity than sitagliptin, another Class 3 inhibitor, which is attributed to its unique J-shaped structure and its interactions with the S1, S2, and S2 extensive subsites. nih.gov

| DPP-4 Subsite | Interacting Moiety of Teneligliptin | Type of Interaction | Reference |

|---|---|---|---|

| S1 | Thiazolidine moiety | Hydrophobic interaction | researchgate.net |

| S2 | Carbonyl group | Hydrogen bond with Asn710 | frontiersin.org |

| S2 Extensive (S2E) | Phenyl ring on the pyrazole ("Anchor-Lock Domain") | Strong hydrophobic interactions | frontiersin.org |

Downstream Molecular Signaling Pathways Activated by Enhanced Incretin Activity

By inhibiting the DPP-4 enzyme, Teneligliptin increases the circulating levels of active incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govnih.gov These incretins then bind to their respective G-protein coupled receptors (GPCRs) on pancreatic β-cells, initiating a cascade of downstream molecular signaling events that culminate in enhanced glucose-dependent insulin secretion. nih.govnih.gov

The primary signaling pathway activated by both GLP-1 and GIP involves the stimulation of adenylyl cyclase, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). nih.govnih.govnih.gov The elevation of cAMP activates two main downstream effectors:

Protein Kinase A (PKA): Activated PKA phosphorylates various intracellular proteins that play a crucial role in insulin exocytosis. nih.gov This includes the phosphorylation of components of the exocytotic machinery and ion channels, which facilitates the fusion of insulin-containing granules with the cell membrane. bioscientifica.comfrontiersin.org

Exchange protein directly activated by cAMP (Epac): Epac is another cAMP sensor that, upon activation, can also promote insulin granule exocytosis through PKA-independent mechanisms. nih.govmdpi.com

Together, the activation of the cAMP/PKA and cAMP/Epac pathways leads to a series of events within the pancreatic β-cell, including:

Increased intracellular calcium (Ca2+) concentrations, which is a primary trigger for insulin secretion. nih.govresearchgate.net

Enhanced synthesis of proinsulin.

Promotion of β-cell proliferation and inhibition of apoptosis, contributing to the preservation of β-cell mass. nih.gov

| Molecule | Role in Signaling Pathway | Reference |

|---|---|---|

| GLP-1 and GIP | Incretin hormones that initiate the signaling cascade. | nih.govnih.gov |

| GLP-1R and GIPR | G-protein coupled receptors on pancreatic β-cells. | nih.govnih.gov |

| Adenylyl Cyclase | Enzyme that catalyzes the conversion of ATP to cAMP. | nih.govnih.gov |

| cAMP | Second messenger that activates PKA and Epac. | nih.govnih.govnih.gov |

| Protein Kinase A (PKA) | Phosphorylates key proteins involved in insulin exocytosis. | nih.govbioscientifica.comfrontiersin.org |

| Epac | Mediates PKA-independent effects of cAMP on insulin secretion. | nih.govmdpi.com |

Preclinical Pharmacological Investigations of Teneligliptin Hydrobromide

In Vitro Enzyme Inhibition and Cell-based Assays

The foundational mechanism of teneligliptin (B1682743) is its competitive and reversible inhibition of the DPP-4 enzyme researchgate.netnih.gov. This enzyme is responsible for the rapid degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play crucial roles in glucose homeostasis scirp.orgpatsnap.com.

In vitro studies have consistently demonstrated the high potency of teneligliptin. It inhibits recombinant human DPP-4 and human plasma DPP-4 in a concentration-dependent manner nih.gov. The half-maximal inhibitory concentration (IC₅₀), a measure of a drug's potency, has been determined across various sources, highlighting its strong affinity for the DPP-4 enzyme. Specifically, teneligliptin has shown approximately 700- to 1500-fold greater affinity for DPP-4 compared to other DPP enzymes like DPP-8 and DPP-9, indicating its high selectivity nih.gov.

Table 1: In Vitro DPP-4 Inhibitory Activity of Teneligliptin

| DPP-4 Source | IC₅₀ Value (nmol/L) | Reference |

|---|---|---|

| Recombinant Human DPP-4 | 0.889 | nih.gov |

| Human Plasma DPP-4 | 1.75 | nih.gov |

| Rat Plasma DPP-4 | ~1 | researchgate.net |

Cell-based assays further confirm these findings. In human umbilical vein endothelial cells (HUVECs) exposed to high glucose conditions, teneligliptin treatment effectively reduced DPP-4 expression and activity oncotarget.comoncotarget.com. This demonstrates that its inhibitory action is robust within a cellular context, setting the stage for its physiological effects in vivo.

Animal Models of Glucose Metabolism and Glycemic Control

In vivo studies using animal models have been crucial in validating the glucose-lowering effects of teneligliptin. Oral administration to Wistar rats resulted in the inhibition of plasma DPP-4 with a median effective dose (ED₅₀) of 0.41 mg/kg, and this inhibition was sustained for 24 hours researchgate.net.

A key therapeutic goal in diabetes management is the control of postprandial (after-meal) hyperglycemia. In an oral carbohydrate-loading test in Zucker fatty rats, a model of obesity and insulin resistance, teneligliptin administration at doses of 0.1 mg/kg or higher significantly increased the levels of active GLP-1 and insulin, which in turn reduced post-meal glucose excursions researchgate.net. This effect was observed for over 12 hours after a single 1 mg/kg dose, indicating a long duration of action researchgate.net. Further studies in a mouse model of postmenopausal obesity showed that teneligliptin markedly improved glucose intolerance nih.govresearchgate.net.

Ancillary Pharmacological Actions and Pleiotropic Effects

Beyond its primary role in glycemic control, preclinical research has uncovered additional, or pleiotropic, effects of teneligliptin that may offer further therapeutic benefits. These include antioxidative and endothelial-protective actions nih.gov.

Oxidative stress is a key contributor to endothelial damage in diabetes oncotarget.com. Teneligliptin has demonstrated intrinsic antioxidant properties in preclinical models. In studies using HUVECs exposed to high glucose, teneligliptin reduced levels of reactive oxygen species (ROS) and activated the transcriptional cascade of antioxidant genes oncotarget.comnih.gov. This protective effect is partly mediated by the activation of AMP-activated protein kinase (AMPK), a critical cellular energy sensor nih.gov. Further research has shown that teneligliptin can induce the antioxidant cascade and has direct hydroxyl radical (·OH) scavenging properties nih.gov. In diabetic rats, teneligliptin treatment was found to restore levels of the antioxidant proteins Nrf2 and HO-1 in the spinal dorsal horn mdpi.com.

The vascular endothelium is particularly susceptible to damage from hyperglycemia. Teneligliptin has been shown to exert protective effects on endothelial cells in various preclinical settings nih.gov. In studies on HUVECs, teneligliptin prevented oxidative stress, reduced apoptosis (programmed cell death), and improved endoplasmic reticulum homeostasis under high glucose conditions oncotarget.comoncotarget.com.

In an in vivo model of ischemia/reperfusion injury, teneligliptin treatment reduced infarct volume and decreased endothelial permeability rsc.org. The underlying mechanism for this protection involves the upregulation of Krüppel-like Factor 2 (KLF2), a key regulator of endothelial integrity rsc.org. By rescuing KLF2 expression, teneligliptin helps to preserve the expression of occludin, a critical protein for maintaining the tight junctions between endothelial cells rsc.org. These findings suggest that teneligliptin's benefits extend to protecting the vasculature from diabetes-related complications nih.govnih.gov.

Effects on Lipid Metabolism Parameters

Preclinical studies have demonstrated that teneligliptin hydrobromide exerts beneficial effects on lipid metabolism in various animal models. In studies involving diabetic mice, oral administration of teneligliptin for 10 weeks led to significant improvements in the lipid profile. These mice exhibited elevated levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), all of which were markedly improved by treatment with teneligliptin aging-us.com.

Further investigations in a mouse model of postmenopausal obesity also highlighted the positive impact of teneligliptin on metabolic abnormalities without altering calorie intake. The study noted that teneligliptin effectively ameliorated fat accumulation and hepatic steatosis, which are closely linked to dyslipidemia scispace.com.

The table below summarizes the observed effects of teneligliptin on key lipid parameters in preclinical models.

| Animal Model | Lipid Parameter | Observed Effect of Teneligliptin | Reference |

|---|---|---|---|

| Diabetic mice (db/db) | Total Cholesterol (TC) | Reduced | aging-us.com |

| Diabetic mice (db/db) | Triglycerides (TG) | Reduced | aging-us.com |

| Diabetic mice (db/db) | Low-Density Lipoprotein Cholesterol (LDL-C) | Reduced | aging-us.com |

| Mouse model of postmenopausal obesity | Fat Accumulation | Ameliorated | scispace.com |

| Mouse model of postmenopausal obesity | Hepatic Steatosis | Markedly Improved | scispace.com |

Influence on Left Ventricular Function in Animal Models

Teneligliptin has been shown to have cardioprotective effects in preclinical animal models, particularly concerning left ventricular function. In studies using models of diabetic cardiomyopathy, teneligliptin demonstrated the ability to preserve cardiac structure and function. It has been observed to reduce cardiac hypertrophy and alleviate myocardial injury researchgate.net. These protective effects are partly attributed to its ability to inhibit inflammatory pathways within the myocardium.

In a streptozotocin-induced diabetic mouse model, teneligliptin treatment resulted in considerable improvements in cardiac function and a reduction in the levels of myocardial damage markers. This suggests that teneligliptin can address both the structural and inflammatory aspects of diabetic cardiomyopathy.

The table below details the specific preclinical findings on the influence of teneligliptin on left ventricular function.

| Animal Model | Parameter | Observed Effect of Teneligliptin | Reference |

|---|---|---|---|

| Diabetic Cardiomyopathy Models | Cardiac Hypertrophy | Reduced | researchgate.net |

| Diabetic Cardiomyopathy Models | Myocardial Injury | Alleviated | researchgate.net |

| Streptozotocin-induced diabetic mice | Cardiac Function | Improved | |

| Streptozotocin-induced diabetic mice | Myocardial Damage Markers | Reduced |

Natriuretic Effects

The preclinical investigation into the specific natriuretic effects of teneligliptin is not extensively documented in available literature. Research on the broader class of dipeptidyl peptidase-4 (DPP-4) inhibitors has shown varied effects on sodium and fluid excretion. For instance, studies on other DPP-4 inhibitors have explored their impact on diuresis and natriuresis, with some findings suggesting that these effects may not be a consistent class-wide phenomenon and could be dependent on the specific compound and experimental model researchgate.net. One study noted that the GLP-1 receptor agonist exendin-4 induced natriuresis, whereas the DPP-4 inhibitor alogliptin did not, indicating mechanistic differences researchgate.net. Direct preclinical data detailing the natriuretic properties of this compound specifically remains to be fully elucidated.

Modulation of Adiponectin Levels

Teneligliptin has been associated with an improvement in adiponectin levels, a hormone predominantly secreted by adipose tissue that plays a crucial role in regulating glucose levels and fatty acid breakdown. While much of the evidence comes from clinical settings, the modulation of adiponectin is considered a significant aspect of the pharmacological profile of teneligliptin researchgate.netijbcp.com. In a study involving patients with type 2 diabetes, treatment with teneligliptin was associated with a significant increase in circulating adiponectin levels researchgate.net. This effect is noteworthy as lower levels of adiponectin are often linked with insulin resistance and endothelial dysfunction. The antioxidant properties of teneligliptin may contribute to the improvement in adiponectin levels, which in turn can be protective against endothelial dysfunction nih.gov. Although the direct preclinical evidence in animal models is not as extensively detailed as other parameters, the consistent findings in clinical research suggest this is a key therapeutic effect researchgate.netijbcp.comnih.gov.

Secondary Pharmacodynamic Assessments on Other Physiological Systems

Preclinical studies have explored the effects of teneligliptin on various physiological systems beyond its primary glucose-lowering action.

Central Nervous System (CNS): Teneligliptin has demonstrated neuroprotective properties in animal models. In diabetic mice with cognitive impairment, teneligliptin treatment improved behavioral dysfunction and mitigated neuroinflammation and oxidative stress in the hippocampus aging-us.comnih.gov. Furthermore, in a rat model of neuropathic pain, teneligliptin exerted antinociceptive effects, suggesting a potential role in pain modulation nih.gov. These effects are thought to be linked to the suppression of neuroinflammation and central sensitization nih.gov.

Cardiovascular System: Beyond its positive influence on left ventricular function, teneligliptin has shown beneficial effects on the broader cardiovascular system. It has been reported to improve endothelial dysfunction, a key factor in the pathogenesis of cardiovascular complications in diabetes researchgate.netijbcp.com. Preclinical evidence also points to its ability to reduce vascular inflammation nih.gov.

Respiratory System: Specific preclinical investigations into the direct effects of teneligliptin on the respiratory system are limited in the available scientific literature. The primary focus of preclinical research has been on its metabolic and cardiovascular effects.

Renal/Urinary System: Teneligliptin is suggested to have renoprotective effects. As a dipeptidyl peptidase-4 (DPP-4) inhibitor, it belongs to a class of drugs that have been shown to protect multiple organs, including the kidneys, from oxidative stress-related damage researchgate.net. Teneligliptin itself can be used in patients with renal impairment without dose adjustment due to its dual route of excretion (renal and hepatic) researchgate.netijbcp.com.

Gastrointestinal System: The mechanism of action of teneligliptin, through the enhancement of glucagon-like peptide-1 (GLP-1), can influence gastrointestinal motility. GLP-1 is known to act as an enterogastrone, which can delay gastric emptying researchgate.netscispace.com. This effect is considered a part of its glucose-lowering mechanism. Clinically, constipation has been noted as a possible side effect, and caution is advised for patients with a history of intestinal obstruction, which may be related to reduced gastrointestinal motility wikipedia.org.

Preclinical Pharmacokinetic Characterization of Teneligliptin Hydrobromide

Absorption and Distribution Studies in Animal Models

Preclinical studies in animal models, primarily rats, have demonstrated the rapid absorption of teneligliptin (B1682743) following oral administration. In Sprague-Dawley rats, orally administered teneligliptin at doses of 0.1, 0.3, or 1.0 mg/kg was quickly absorbed, with the mean peak plasma concentration (Tmax) being reached in 0.75 to 0.88 hours nih.govijpscr.info.

Following absorption, teneligliptin exhibits wide distribution throughout the body. Studies utilizing radiolabeled [14C]teneligliptin in Sprague-Dawley rats revealed that the highest concentrations of the compound were found in the kidney and liver. nih.govijpscr.inforesearchgate.net Lower concentrations were observed in the lung, spleen, and pituitary gland. nih.govijpscr.inforesearchgate.net The absorbed radioactivity was rapidly distributed to tissues, with maximum concentrations in most tissues observed at 0.5 hours post-administration nih.gov. However, in the testis, epididymis, and cecum, the peak concentration was reached at 5 hours, and in the large intestine, it was at 12 hours nih.gov.

The tissue distribution of teneligliptin appears to be influenced by its high binding affinity for the dipeptidyl peptidase-4 (DPP-4) enzyme. The elimination of [14C]teneligliptin from tissues with high DPP-4 activity, such as the kidney, liver, and lung, was observed to be slower in wild-type Fischer rats compared to DPP-4-deficient rats. nih.govijpscr.info This suggests that the binding of teneligliptin to DPP-4 influences its retention in these tissues nih.gov. The elimination half-life of [14C]teneligliptin in the kidney and liver of rats was found to be approximately 68.3 and 69.0 hours, respectively, which is about 10 times longer than its plasma half-life researchgate.net.

Interactive Table: Tissue Distribution of [14C]teneligliptin in Sprague-Dawley Rats after a Single Oral Dose

| Tissue | Time to Maximum Concentration (Tmax) | Key Findings |

|---|---|---|

| Kidney | 0.5 hours | Predominant distribution site nih.govijpscr.inforesearchgate.net. Slower elimination compared to plasma researchgate.net. |

| Liver | 0.5 hours | Predominant distribution site nih.govijpscr.inforesearchgate.net. Slower elimination compared to plasma researchgate.net. |

| Lung | 0.5 hours | Lower concentrations compared to kidney and liver nih.govijpscr.inforesearchgate.net. |

| Spleen | 0.5 hours | Lower concentrations compared to kidney and liver nih.govijpscr.info. |

| Pituitary Gland | 0.5 hours | Lower concentrations compared to kidney and liver nih.govijpscr.info. |

| Testis | 5 hours | Delayed peak concentration nih.gov. |

| Epididymis | 5 hours | Delayed peak concentration nih.gov. |

| Cecum | 5 hours | Delayed peak concentration nih.gov. |

Metabolic Pathways and Enzyme Systems

The metabolism of teneligliptin involves multiple enzymatic pathways, primarily occurring in the liver. This multifaceted metabolic clearance contributes to its low potential for drug-drug interactions.

Cytochrome P450 3A4 (CYP3A4) is a major enzyme responsible for the metabolism of teneligliptin. nih.govresearchgate.netbluecrosslabs.comnih.govnih.govrjptonline.orgsimsrc.edu.in In vitro studies using human liver microsomes have confirmed the significant role of CYP3A4 in the oxidative metabolism of the compound. nih.gov The involvement of CYP3A4 is considered to be on par with that of Flavin-containing monooxygenase 3 (FMO3) nih.gov.

Flavin-containing monooxygenase 3 (FMO3) plays an equally important role as CYP3A4 in the metabolism of teneligliptin. nih.govresearchgate.netbluecrosslabs.comnih.govnih.govrjptonline.org FMO3 is responsible for the formation of the main metabolite, teneligliptin sulfoxide (M1). nih.gov The dual metabolic pathways involving both CYP3A4 and FMO3 ensure efficient clearance of the drug nih.govresearchgate.net.

An important characteristic of teneligliptin is its lack of induction of key metabolic enzymes. In vitro studies have demonstrated that teneligliptin does not induce the activity of CYP3A4 or CYP1A2. researchgate.netsimsrc.edu.in This absence of enzyme induction is a favorable property, as it minimizes the potential for drug-drug interactions when co-administered with other medications that are substrates for these enzymes.

Excretion Routes and Mass Balance Studies

Mass balance studies using radiolabeled [14C]teneligliptin have been conducted to determine the excretion routes of the drug and its metabolites. Following a single oral dose of [14C]teneligliptin in healthy male subjects, approximately 91.9% of the administered radioactivity was recovered within 216 hours, with 45.4% excreted in the urine and 46.5% in the feces. researchgate.net This indicates that both renal and fecal routes are significant for the elimination of teneligliptin and its metabolites researchgate.net.

Interactive Table: Excretion of [14C]teneligliptin and its M1 Metabolite

| Excretion Route | Component | Percentage of Administered Dose |

|---|---|---|

| Urine | Total Radioactivity | 45.4% researchgate.net |

| Unchanged Teneligliptin | 14.8% researchgate.net | |

| M1 Metabolite | 17.7% researchgate.net | |

| Feces | Total Radioactivity | 46.5% researchgate.net |

| Unchanged Teneligliptin | 26.1% researchgate.net |

Renal Elimination of Unchanged Compound

Hepatic/Biliary Excretion

Complementing its renal clearance, teneligliptin undergoes significant hepatic metabolism and subsequent biliary excretion. The aforementioned human mass balance study with [¹⁴C]teneligliptin revealed that 46.5% of the administered radioactive dose was excreted in the feces over 216 hours, indicating a substantial role for the hepatic/biliary route in its elimination researchgate.net.

The primary metabolite identified in plasma is a thiazolidine-1-oxide derivative (M1), and the main enzymes responsible for the metabolism of teneligliptin are Cytochrome P450 (CYP) 3A4 and Flavin-containing monooxygenase 3 (FMO3) researchgate.netnih.gov. In feces, the unchanged parent drug was the most abundant component, accounting for 26.1% of the dose, followed by the M1 metabolite at 4.0% researchgate.net. This highlights that both metabolism and direct biliary secretion of the unchanged drug contribute to its fecal elimination. This dual elimination pathway involving both renal and hepatic routes is a key feature of teneligliptin's pharmacokinetic profile nih.gov.

Table 1: Excretion of Radioactivity after a Single Oral Dose of [¹⁴C]Teneligliptin in Humans

| Excretion Route | Percentage of Administered Dose |

| Urine | 45.4% |

| Feces | 46.5% |

Note: The data presented is from a human mass balance study and is used to illustrate the dual elimination pathways.

Accumulation Profiles in Repeated-Dose Preclinical Studies

While specific accumulation ratios from repeated-dose preclinical studies are not detailed in the available literature, tissue distribution studies in rats provide strong evidence for the potential accumulation of teneligliptin in certain organs. Following a single oral administration of [¹⁴C]teneligliptin to Sprague-Dawley rats, the elimination half-life of the radioactivity was significantly longer in the kidney and liver compared to the plasma researchgate.netnih.gov.

This marked difference in half-life suggests that upon repeated dosing, teneligliptin concentrations would likely accumulate in these tissues to a greater extent than in systemic circulation. The slow elimination from tissues with high dipeptidyl peptidase-4 (DPP-4) activity, such as the kidney and liver, is thought to be related to the high binding affinity of teneligliptin for its target enzyme nih.govresearchgate.net.

Table 2: Elimination Half-Life of [¹⁴C]Teneligliptin-Derived Radioactivity in Rats

| Matrix/Tissue | Elimination Half-Life (t½) in hours |

| Plasma | 6.5 |

| Kidney | 68.3 |

| Liver | 69.0 |

Plasma Protein Binding Characterization

The binding of a drug to plasma proteins is a critical determinant of its distribution and availability to target tissues. Preclinical studies have characterized teneligliptin as having a relatively high affinity for plasma proteins.

An investigation into the pharmacokinetic and protein binding characteristics of teneligliptin in rats determined the extent of its binding using an ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry method. The results from this study showed a high degree of plasma protein binding.

Table 3: Plasma Protein Binding of Teneligliptin in a Preclinical Model

| Species | Plasma Protein Binding (%) |

| Rat | 85.46 ± 0.24 |

Synthetic Strategies and Process Optimization for Teneligliptin Hydrobromide

Historical and Current Synthetic Routes

The synthesis of Teneligliptin (B1682743) has evolved from initial discovery routes to more efficient and industrially scalable processes.

Historical Synthetic Approach: The initial synthesis of Teneligliptin and its salts was disclosed in U.S. Patent No. 7,074,794. quickcompany.ingoogle.comgoogleapis.com This route involved several key steps, including the synthesis of the intermediate 1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine. The process began with the reaction of 1-tert-butoxycarbonylpiperazine with diketene (B1670635) to form 1-acetoacetyl-4-tert-butoxycarbonylpiperazine. google.comgoogleapis.com This intermediate was then reacted with phenylhydrazine, followed by cyclization using phosphorus oxychloride (POCl₃), to yield 1-tert-butoxycarbonyl-4-(3-methyl-1-phenyl-5-pyrazolyl)piperazine. google.comgoogleapis.com The final step to obtain the crucial piperazine (B1678402) intermediate involved deprotection using trifluoroacetic acid. google.comgoogleapis.com A significant drawback of this early method was the use of diketene, an unstable reagent that poses handling challenges, making the process less suitable for large-scale industrial production. quickcompany.in

Table 1: Comparison of Synthetic Routes for Teneligliptin

| Feature | Historical Route (per US Pat. 7,074,794) | Current Industrial Route (Kumar et al.) |

|---|---|---|

| Key Intermediate Synthesis | Involves diketene and POCl₃ cyclization. google.comgoogleapis.com | Utilizes a novel, reactive nosyl derivative of L-proline methyl ester. semanticscholar.orgresearchgate.net |

| Process Efficiency | Less efficient due to unstable reagents and laborious steps. quickcompany.in | Highly linear 6-step process with 37-39% overall yield. semanticscholar.orgresearchgate.net |

| Scalability | Challenging for large-scale production. quickcompany.in | Demonstrated on a multi-kilogram scale. semanticscholar.orgresearchgate.net |

| Reagents | Uses hazardous and unstable diketene. quickcompany.in | Avoids expensive and hazardous reagents. semanticscholar.orgresearchgate.net |

Novel Approaches and Intermediate Synthesis

Modern synthetic strategies for Teneligliptin focus on the development of novel intermediates to enhance efficiency, purity, and scalability. google.comgoogleapis.comsemanticscholar.org The core of these new approaches is to design a synthesis pathway where intermediates are stable, easily purifiable, and react with high selectivity in subsequent steps. semanticscholar.orgresearchgate.net The high purity of key intermediates, such as 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine, is critical as it minimizes the formation of impurities in the final API. nbinno.com

A significant advancement in Teneligliptin synthesis is the development of a highly reactive nosyl derivative of L-proline methyl ester. semanticscholar.orgresearchgate.netresearchgate.net This intermediate serves as a pivotal precursor in a newer, more efficient synthetic route. The process involves the following key transformations:

Preparation of the Nosyl Derivative : A better reactive nosyl (2-nitrobenzenesulfonyl) derivative of L-proline methyl ester is prepared and isolated as a key intermediate. semanticscholar.orgresearchgate.net

Stereoselective Substitution : This nosyl derivative undergoes a stereoselective SN2-type nucleophilic substitution reaction with 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. semanticscholar.orgresearchgate.net This step is crucial for establishing the correct stereochemistry in the molecule.

Deesterification : The resulting substituted intermediate is deesterified to yield a carboxylic acid derivative, which is isolated before proceeding to the next step. semanticscholar.orgresearchgate.net

Another important precursor is N-protected (2S)-4-oxo-2-(1,3-thiazolidin-3-ylcarbonyl)pyrrolidine-1-carboxylate. Its synthesis begins with trans-4-hydroxy-L-proline, which is first N-protected. google.comgoogle.com This is followed by a reaction with 1,3-thiazolidine and subsequent oxidation of the hydroxyl group to a ketone using reagents like a sulfur trioxide pyridine (B92270) complex. google.comgoogle.com

Process Optimization for Industrial Scale Production

Transitioning a synthetic route from the laboratory to industrial scale requires extensive process optimization to ensure safety, cost-effectiveness, and consistent quality. For Teneligliptin hydrobromide, optimization efforts have focused on reaction conditions, reagent selection, and purification methods. semanticscholar.orggoogle.com

A notable process improvement involves the final salt formation step. While earlier methods used 48% aqueous hydrobromic acid (HBr) at high temperatures (75-90°C), an improved process utilizes 33% HBr in acetic acid. google.comgoogleapis.com This modification offers several advantages for industrial production:

Lower Reaction Temperature : The reaction can be conducted at a significantly lower temperature range of 50-68°C. google.comgoogleapis.com

Polymorphic Purity : This method provides this compound hydrate (B1144303) in a polymorphically pure and stable form. google.comgoogleapis.com

Purification is another critical aspect of process optimization. The final product, Teneligliptin 2.5 hydrobromide hydrate, is often purified by crystallization or recrystallization from various solvent systems. google.comgoogle.com Solvents such as methanol (B129727), n-butanol, isopropyl acetate (B1210297), acetone, and mixtures thereof are employed to remove process-related impurities and achieve high chemical purity, often exceeding 99.7%. google.comgoogle.com

Impurity Profiling and Control Strategies in Chemical Synthesis

Controlling impurities is a fundamental requirement in the manufacturing of any API. For Teneligliptin, comprehensive impurity profiling has been performed using advanced analytical techniques to identify, characterize, and quantify potential impurities.

Analytical methods such as liquid chromatography-mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize unknown impurities in the bulk drug substance. rjptonline.orgrjptonline.org In one study, three process-related impurities were detected, isolated using preparative high-performance liquid chromatography (HPLC), and structurally elucidated. rjptonline.orgrjptonline.org These were designated as IMP 3, IMP 5, and IMP E. rjptonline.org Another study developed a validated RP-HPLC method to profile impurities in a combination drug product, identifying impurities such as Teneligliptin impurity A and Teneligliptin impurity B. doaj.org Stress testing revealed that the drug substance is particularly sensitive to oxidative degradation. doaj.org

Control strategies are integrated throughout the optimized manufacturing process. The development of novel synthetic routes with stable, isolable intermediates is a primary strategy to minimize impurity formation. semanticscholar.orgresearchgate.net Furthermore, the final purification steps, particularly recrystallization, are crucial for removing any remaining impurities to meet the stringent purity requirements of regulatory authorities, which often specify limits of less than 0.1% for any single impurity. google.comgoogleapis.comgoogle.com

Table 2: Known Process-Related Impurities of Teneligliptin

| Impurity Name/Designation | Method of Detection/Characterization | Notes |

|---|---|---|

| IMP 3 | LC-MS/MS, NMR rjptonline.orgrjptonline.org | Process-related impurity found in bulk drug substance. |

| IMP 5 | LC-MS/MS, NMR rjptonline.orgrjptonline.org | Process-related impurity found in bulk drug substance. |

| IMP E | LC-MS/MS, NMR rjptonline.orgrjptonline.org | Process-related impurity found in bulk drug substance. |

| Teneligliptin Impurity A | RP-HPLC doaj.org | Identified in combination tablet dosage form. |

| Teneligliptin Impurity B | RP-HPLC doaj.org | Identified in combination tablet dosage form. |

| (2R,4S)-Isomer of Teneligliptin | Chiral Chromatography google.comgoogle.com | Diastereomeric impurity. |

Stereoselective Synthesis Methodologies

Teneligliptin possesses two chiral centers in its pyrrolidine (B122466) ring, leading to four possible stereoisomers. The therapeutically active form is the (2S,4S)-isomer. Therefore, controlling the stereochemistry during synthesis is of paramount importance.

Stereoselective control is typically achieved through a combination of substrate control and reagent control.

Chiral Pool Synthesis : The synthesis starts with a chiral precursor, L-proline or a derivative like trans-4-hydroxy-L-proline. google.comgoogle.com This inherently sets the stereochemistry at the C-2 position of the pyrrolidine ring as (S).

Stereoselective Reactions : The stereochemistry at the C-4 position is established during the synthesis. In the novel route described by Kumar et al., a key stereoselective SN2 reaction is employed. semanticscholar.orgresearchgate.net This nucleophilic substitution proceeds with an inversion of configuration, allowing for precise control over the formation of the desired (4S) stereocenter from a precursor with the opposite configuration.

The final API must meet strict limits for chiral purity. Analytical methods, such as chiral HPLC, are used to confirm the stereochemical integrity of the final product. google.comgoogle.com Specifications often require the undesired (2R,4S) diastereomer to be below 0.15% or even at non-detectable levels. google.comgoogle.com The successful implementation of stereoselective methodologies ensures the production of the correct, biologically active isomer of Teneligliptin.

Advanced Analytical Methodologies for Teneligliptin Hydrobromide

Spectroscopic Techniques for Quantification

Spectroscopic methods, particularly UV-Visible spectrophotometry, provide a straightforward and rapid approach for the quantification of Teneligliptin (B1682743) hydrobromide. These techniques are valued for their simplicity and cost-effectiveness in quality control laboratories.

Ultraviolet (UV) Spectrophotometry and Derivative Spectroscopy

Teneligliptin hydrobromide possesses a chromophore that absorbs radiation in the ultraviolet region, making it amenable to UV spectrophotometric analysis. In solvents such as methanol (B129727) or distilled water, Teneligliptin exhibits a maximum absorbance (λmax) at approximately 243.5 nm to 246 nm. rjptonline.orgscholarsresearchlibrary.comajpaonline.com This absorbance maximum is the basis for quantitative analysis, where the concentration of the drug is directly proportional to the absorbance, following the Beer-Lambert law. scholarsresearchlibrary.com

To enhance specificity, especially in the presence of interfering substances or in combination drug formulations, derivative spectroscopy is employed. The first-order derivative spectrum can be used to eliminate matrix interference and resolve overlapping spectra of different compounds. pcbiochemres.comresearchgate.net For instance, in a synthetic mixture with Dapagliflozin, a first-order derivative method utilizes the zero-crossing point of one drug to accurately measure the other. pcbiochemres.comresearchgate.net For this compound, a zero-crossing point has been identified at 229 nm, allowing for the quantification of another component without interference. pcbiochemres.com

Chromatographic Separation Techniques

Chromatographic methods are the cornerstone for the analysis of this compound, offering high selectivity and efficiency for separating the drug from impurities, degradation products, and other active pharmaceutical ingredients.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent technique for the assay of this compound. rjptonline.orgnih.gov These methods typically utilize a C18 stationary phase, which is non-polar, and a polar mobile phase. rjptonline.orgnih.gov A common mobile phase composition is a mixture of an aqueous buffer (like potassium dihydrogen phosphate) and an organic solvent such as acetonitrile (B52724) or methanol. ijpsr.comrjptonline.org

Detection is most often carried out using a UV detector set at the drug's λmax, around 245 nm. rjptonline.org The retention time for Teneligliptin is typically short, often under 5 minutes, allowing for rapid sample throughput. nih.govijpsr.com RP-HPLC methods have been validated according to ICH guidelines and are used for the simultaneous estimation of Teneligliptin with drugs like Metformin (B114582) and Rosuvastatin. rjptonline.orgnih.govrjptonline.org Validation data confirms excellent linearity over defined concentration ranges and high accuracy (% recovery between 99.89–100.34%) and precision (%RSD < 2.0). rjptonline.org

Table 1: Representative RP-HPLC Method Parameters for this compound

| Parameter | Details |

|---|---|

| Stationary Phase | Kromasil C18 (250×4.6 mm, 5 μm) nih.gov |

| Mobile Phase | Buffer: Acetonitrile: Methanol (65:25:10, v/v/v) nih.gov |

| Flow Rate | 1.0 mL/min nih.govijpsr.comrjptonline.org |

| Detection Wavelength | 254 nm nih.gov |

| Retention Time | 2.842 min nih.gov |

| Linearity Range | 10-30 ppm ijpsr.com |

| Correlation Coefficient (r²) | 0.999 ijpsr.com |

| Accuracy (% Recovery) | 98% to 101% ijpsr.com |

| Precision (% RSD) | < 2% ijpsr.com |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers an enhancement over traditional HPLC by using columns with smaller particle sizes (typically < 2 µm). This results in significantly faster analysis times, improved resolution, and greater sensitivity. ijpsr.comnih.gov UPLC methods are particularly advantageous for developing stability-indicating assays, where the separation of the active ingredient from numerous degradation products is critical. ijpsr.com

A stability-indicating UPLC method for Teneligliptin and Metformin hydrochloride utilized a mobile phase of 0.1% ortho-phosphoric acid and acetonitrile (80:20) with a flow rate of 0.3 ml/min. ijpsr.com This method achieved a retention time for Teneligliptin of just 0.694 minutes. ijpsr.com The method was validated as per ICH guidelines, showing excellent linearity (r² = 0.9990) over a 10–50 µg/ml range and high accuracy with a percentage recovery of 99.96%. ijpsr.com

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that provides a simple, versatile, and high-throughput method for the analysis of this compound. scholarsresearchlibrary.comutu.ac.in The separation is performed on HPTLC plates pre-coated with silica (B1680970) gel 60 F254. scholarsresearchlibrary.comutu.ac.in

A variety of solvent systems have been developed to serve as the mobile phase. One such system consists of toluene, chloroform, ethanol, and diethyl amine (4:4:1:1, v/v/v/v), which yielded a compact spot for Teneligliptin with an Rf value of 0.16. scholarsresearchlibrary.com Another method for simultaneous estimation with Metformin used a mobile phase of Methanol, Ammonium sulfate, and Triethylamine (9: 2.7: 0.5 v/v/v), giving an Rf value of 0.63 for Teneligliptin. scispace.com Quantification is achieved by densitometric scanning at a wavelength of 254 nm or 237 nm. scholarsresearchlibrary.comscispace.com HPTLC methods are validated according to ICH guidelines, demonstrating good linearity (r² = 0.998) over concentration ranges like 100–600 ng/spot, with accuracy and precision well within acceptable limits. scholarsresearchlibrary.comutu.ac.in

Table 2: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Key Features | Typical Stationary Phase | Key Advantages |

|---|---|---|---|

| RP-HPLC | High-pressure liquid chromatography with a non-polar stationary phase. | C18 rjptonline.orgnih.gov | Robust, highly specific, widely used for quality control and simultaneous estimation. rjptonline.orgijpsr.comrjptonline.org |

| UPLC | Uses columns with <2 µm particles for higher efficiency. | Acquity UPLC BEH C18 jeires.com | Very fast analysis times, increased sensitivity, improved resolution. ijpsr.comjeires.com |

| HPTLC | Planar chromatography with densitometric detection. | Silica gel 60 F254 scholarsresearchlibrary.comutu.ac.in | High sample throughput, low solvent consumption, cost-effective. scholarsresearchlibrary.comutu.ac.inscispace.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices and Metabolite Identification

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of Teneligliptin and its metabolites in complex biological matrices such as human and animal plasma. This technique offers unparalleled sensitivity, selectivity, and specificity, enabling the detection and quantification of analytes at very low concentrations.

Several LC-MS/MS methods have been developed and validated for the bioanalysis of Teneligliptin. These methods are crucial for pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion of the drug in the body. For instance, a validated LC-MS/MS method for the simultaneous determination of Teneligliptin and its active metabolite, Teneligliptin sulfoxide, in human plasma has been reported nih.gov. This method demonstrated excellent accuracy, precision, and linearity over a specified concentration range, proving its suitability for clinical and preclinical pharmacokinetic studies nih.gov.

The identification of metabolites is another critical application of LC-MS/MS in the study of Teneligliptin. By comparing the mass spectra of samples from preclinical or clinical studies with control samples, researchers can identify novel metabolites nih.gov. The fragmentation patterns observed in the tandem mass spectra provide valuable structural information, aiding in the elucidation of the metabolic pathways of the drug.

Table 1: LC-MS/MS Method Parameters for Teneligliptin Analysis in Biological Matrices

| Parameter | Method 1 (Human Plasma) nih.gov | Method 2 (Human Plasma) ejbps.com |

|---|---|---|

| Chromatographic Column | Not Specified | Hypersil Gold C18 (50 mm × 3.0 mm, 1.9 μm) |

| Mobile Phase | Not Specified | 0.1% formic acid in Milli-Q water: Acetonitrile (20:80) |

| Flow Rate | Not Specified | 0.5 ml/min |

| Ionization Mode | Positive ESI | Positive ESI |

| MRM Transitions (m/z) | Teneligliptin: 427.2 → 243.1; Teneligliptin-d8: 435.2 → 251.3; Teneligliptin sulfoxide: 443.2 → 68.2 | Teneligliptin: 427.2 → 243.2; Repaglinide (IS): 453.2 → 230.2 |

| Linearity Range | Teneligliptin: 5 to 1000 ng/mL; Teneligliptin sulfoxide: 2.5 to 500 ng/mL | 1-1000 μg/ml |

| Extraction Technique | Not Specified | Solid Phase Extraction |

Stability-Indicating Assay Methodologies

Stability-indicating assay methods are essential to ensure that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. These methods are a regulatory requirement and are crucial for determining the shelf-life of a drug product.

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing to generate degradation products nih.gov. This helps in understanding the degradation pathways and developing stability-indicating analytical methods. This compound has been subjected to various forced degradation conditions, including acidic, basic, oxidative, thermal, and photolytic stress, as per the International Council for Harmonisation (ICH) guidelines d-nb.infonih.govsoeagra.com.

Under these stress conditions, the degradation of Teneligliptin is monitored, typically by a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The extent of degradation and the formation of degradation products are evaluated. For example, studies have shown that Teneligliptin is susceptible to degradation under basic and oxidative conditions, while it remains relatively stable under acidic, photolytic, and thermal stress rjpbcs.com. The elucidation of degradation pathways involves identifying the chemical transformations that the drug molecule undergoes under stress, providing insights into its intrinsic stability.

Table 2: Summary of Forced Degradation Studies on this compound

| Stress Condition | Reagent/Condition | Duration | Observations | Reference |

|---|---|---|---|---|

| Acidic | 2N HCl | 30 min at 60°C | ~3.66% degradation, 3 degradation peaks | nih.gov |

| Alkaline | 2N NaOH | 30 min at 60°C | ~2.75% degradation, 2 degradation peaks | nih.gov |

| Oxidative | 20% v/v H2O2 | 30 min at 60°C | ~1.01% degradation, 1 degradation peak | nih.gov |

| Thermal | 105°C | 6 hours | Degradation observed | nih.gov |

| Photolytic | UV light (200 W h/m²) | 7 days | Degradation observed | nih.gov |

| Neutral | Water | 6 hours at 60°C | Degradation observed | nih.gov |

| Base Hydrolysis | 0.1 N NaOH | 48 hours at 35°C | Degradation observed | d-nb.info |

| Oxidative | 3% H2O2 | 48 hours at 35°C | Degradation observed | d-nb.info |

| Thermal | 69°C | 48 hours | Degradation observed | d-nb.info |

Following forced degradation studies, the next crucial step is the identification and characterization of the resulting degradation products. This is vital as degradation products can potentially be toxic. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

LC-MS/MS is a powerful tool for the initial identification of degradation products by providing their mass-to-charge ratios (m/z) and fragmentation patterns d-nb.info. The mass spectral data, in conjunction with the knowledge of the parent drug's structure, allows for the tentative assignment of structures to the degradants. Further structural confirmation is often achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy on isolated degradation products rjptonline.orgijpsr.com.

In a study on Teneligliptin, UPLC-MS/MS data revealed several degradation products under basic, oxidative, and thermal stress, with major peaks observed at m/z values of 375.72, 354.30, 310.30, 214.19, 155.65, 138.08, and 136.18 d-nb.info. The structural elucidation of these fragments helps in understanding the degradation mechanism and in setting appropriate specifications for impurities in the drug product researchgate.net.

Bioanalytical Method Development for Preclinical Samples and Biological Matrices

The development and validation of bioanalytical methods are fundamental for the evaluation of a drug's pharmacokinetic profile in preclinical studies. These methods need to be sensitive, specific, accurate, and precise to quantify the drug and its metabolites in biological matrices such as plasma, urine, and tissues from animal models.

For Teneligliptin, RP-HPLC methods have been developed and validated for its determination in rabbit plasma semanticscholar.orgwisdomlib.org. These methods typically involve a sample preparation step, such as protein precipitation or solid-phase extraction, to remove interfering substances from the biological matrix ejbps.comsphinxsai.com. The chromatographic conditions are then optimized to achieve good separation of Teneligliptin from endogenous plasma components. The use of an internal standard is common practice to ensure the accuracy and precision of the method.

The validation of these bioanalytical methods is performed according to regulatory guidelines and includes the assessment of parameters such as selectivity, linearity, accuracy, precision, recovery, and stability of the analyte in the biological matrix sphinxsai.com. A successfully validated method can then be applied to preclinical pharmacokinetic studies to provide essential data for the drug development process.

Table 3: Bioanalytical Method for Teneligliptin in Rabbit Plasma

| Parameter | Details | Reference |

|---|---|---|

| Analytical Technique | RP-HPLC | semanticscholar.org |

| Column | Thermo C18 (4.6 × 100 mm, 5 µm) | semanticscholar.org |

| Mobile Phase | Methanol and 5mM potassium phosphate (B84403) buffer (60:40 v/v) | semanticscholar.org |

| Flow Rate | 1 mL/min | semanticscholar.org |

| Internal Standard | Sitagliptin | semanticscholar.org |

| Retention Time | Teneligliptin: 3.9 min; Sitagliptin: 2.2 min | semanticscholar.org |

| Linearity Range | 7.20 to 470 ng/mL | semanticscholar.org |

| Lower Limit of Quantification (LLOQ) | 7.20 ng/mL | semanticscholar.org |

| Extraction Recovery | > 82% | semanticscholar.org |

Simultaneous Estimation Methods for Combination Products

Teneligliptin is often co-administered with other antidiabetic drugs, such as Metformin or Pioglitazone (B448), to achieve better glycemic control. For the quality control of such fixed-dose combination products, it is essential to have analytical methods capable of simultaneously estimating all the active ingredients in a single run.

Several analytical methods have been developed and validated for the simultaneous estimation of this compound with other drugs. These include:

UV-Visible Spectrophotometry: Simple, cost-effective, and rapid methods like the simultaneous equation method and absorbance ratio method have been developed for the concurrent analysis of Teneligliptin and Metformin in tablet formulations japsonline.comjapsonline.comchemrj.org.

High-Performance Liquid Chromatography (HPLC): RP-HPLC methods are the most widely used for the simultaneous quantification of Teneligliptin in combination with Metformin nih.govrjptonline.orgresearchgate.net or Pioglitazone nih.govbohrium.comresearchgate.net. These methods are known for their high resolution, sensitivity, and specificity.

High-Performance Thin-Layer Chromatography (HPTLC): Densitometric HPTLC methods offer a viable alternative for the simultaneous determination of Teneligliptin and Pioglitazone, providing good separation and quantification researchgate.netbohrium.com.

These methods are validated as per ICH guidelines to ensure their suitability for routine quality control analysis of combination pharmaceutical products.

Table 4: Simultaneous Estimation Methods for Teneligliptin Combination Products

| Combination | Analytical Technique | Key Methodological Details | Reference |

|---|---|---|---|

| Teneligliptin and Metformin | UV Spectrophotometry (Simultaneous Equation) | Wavelengths: 245 nm (Teneligliptin) and 233 nm (Metformin) | chemrj.org |

| Teneligliptin and Metformin | RP-HPLC | Mobile Phase: Buffer: ACN (85:15% v/v) and Methanol: ACN (50:50% v/v) in gradient mode | rjptonline.org |

| Teneligliptin and Pioglitazone | RP-HPLC | Mobile Phase: Acetonitrile and sodium acetate (B1210297) buffer (pH 3.6) (60:40 v/v) | nih.gov |

| Teneligliptin and Pioglitazone | HPTLC | Mobile Phase: Chloroform, methanol, and ammonia (B1221849) (8:1:0.5 v/v/v) | researchgate.net |

Pharmaceutical Formulation Science and Novel Drug Delivery Systems for Teneligliptin Hydrobromide

Approaches for Solubility and Dissolution Enhancement

Teneligliptin (B1682743) hydrobromide's low solubility in water presents a challenge for its oral bioavailability. asianjpr.comresearchgate.net Its solubility is reported to be 1.7 mg/ml in water, a value that can be affected by the pH and temperature of the solvent. asianjpr.comresearchgate.netasianjpr.com To overcome this limitation, several advanced formulation techniques have been investigated.

Solid dispersion is a well-established technique for improving the dissolution rate of poorly water-soluble drugs by dispersing the drug in a hydrophilic carrier matrix at a molecular level. asianjpr.comnih.gov For Teneligliptin hydrobromide, studies have been conducted using water-soluble carriers like Polyvinylpyrrolidone (PVP) and Hydroxypropyl Methylcellulose (HPMC). asianjpr.comresearchgate.netasianjpr.com Amorphous solid dispersions (ASDs) are a proven method for achieving a supersaturated state of a drug, where its concentration exceeds its crystalline solubility. nih.gov Polymers like PVP and HPMC are commonly used; PVP is highly soluble in water and acts as a stabilizer to prevent drug crystallization, while HPMC is also effective in generating and maintaining drug supersaturation. nih.govnih.gov

Research has explored the preparation of this compound solid dispersions using both physical mixing and kneading methods with PVP and HPMC at various drug-to-polymer ratios (1:1, 1:2, and 2:1). asianjpr.comresearchgate.net The results indicated that the kneading method was more effective at enhancing drug release compared to the physical mixing method. asianjpr.comresearchgate.net The formulation with HPMC as the carrier, particularly at a 1:2 drug-to-polymer ratio prepared by the kneading method, demonstrated the fastest dissolution rate among the tested formulations. asianjpr.comresearchgate.netasianjpr.com In contrast, for the physical mix method, the PVP-based dispersion at a 1:2 ratio showed the most significant increase in dissolution. asianjpr.comresearchgate.net

Nanosuspension technology is another strategy employed to enhance the solubility and dissolution rate of drugs like Teneligliptin. rjptonline.org This technique involves reducing the drug particle size to the nanometer range, which significantly increases the surface area for dissolution. rjptonline.org

In one study, nine formulations of Teneligliptin nanosuspensions (F1-F9) were developed using the nanoprecipitation technique. rjptonline.orgresearcher.life This method utilized various proportions of stabilizers to obtain nano-sized drug particles. rjptonline.org The resulting nanosuspensions were characterized for particle size, polydispersity index (PDI), zeta potential, and in-vitro drug release. rjptonline.orgresearchgate.net The average particle size for the batches ranged from 0.211 nm to 0.486 nm, and drug content was found to be between 81% and 99%. rjptonline.orgresearcher.life Scanning electron microscopy revealed the nanoparticles to be spherical. rjptonline.orgresearcher.life

Among the nine formulations, the F8 formulation was identified as the most desirable and stable. rjptonline.orgresearcher.life This optimized formulation exhibited the highest percentage of drug release over 24 hours, which was attributed to the optimal concentration of stabilizers and Tween 80. rjptonline.org The release kinetics of the F8 formulation were found to follow a zero-order model. rjptonline.orgresearcher.life

Development of Modified Release Formulations

Beyond enhancing solubility, novel drug delivery systems have been developed to modify the release profile of Teneligliptin, aiming to improve its absorption and prolong its therapeutic effect.

Gastroretentive drug delivery systems (GRDDS) are designed to prolong the residence time of a dosage form in the stomach, which can be beneficial for drugs that have a narrow absorption window in the upper gastrointestinal tract. rjptonline.orgjddtonline.info Teneligliptin is poorly soluble in acidic environments, which can slow its absorption. rjptonline.orgresearchgate.netresearcher.life A floating drug delivery system, a type of GRDDS, can retain the drug in the stomach for a longer duration, allowing for a slow, controlled release in this region. rjptonline.orgresearchgate.net

Studies have been undertaken to formulate and characterize floating tablets of Teneligliptin. rjptonline.org As a Biopharmaceutics Classification System (BCS) class-2 drug, Teneligliptin has low solubility and high permeability. rjptonline.orgresearchgate.net By creating a hydrodynamically balanced system, the drug can be released in a controlled manner in the upper GIT, which may enhance its bioavailability and reduce the frequency of administration. rjptonline.orgrjptonline.org In the development of these tablets, various pre-compression and post-compression parameters were evaluated to ensure they met pharmacopoeial limits. rjptonline.orgresearcher.life

Oral disintegrating films (ODFs), also known as mouth-dissolving strips, offer a convenient alternative to conventional tablets and are designed for rapid disintegration and dissolution in the oral cavity. ijpca.orgipindexing.comresearchgate.net This can lead to a faster onset of action and increased bioavailability. ipindexing.comipindexing.com ODFs are typically prepared using hydrophilic polymers that dissolve quickly upon contact with saliva. ijpca.org

ODFs of this compound hydrate (B1144303) have been successfully prepared using the solvent casting method. ijpca.orgipindexing.com These formulations incorporate water-soluble polymers, a plasticizer like propylene glycol, and sweeteners. ijpca.orgipindexing.com The developed films were evaluated for various physicochemical properties. ijpca.orgipindexing.com An optimized batch, designated TF3, showed a disintegration time of 45 seconds and a drug content of 96.3%. ijndd.in The moisture content across all formulations was consistently below 1.5%, and they all exhibited excellent folding endurance, indicating good physical robustness for handling and transportation. ijpca.orgijndd.in

Excipient Compatibility and Interaction Studies

Ensuring the compatibility of the active pharmaceutical ingredient (API) with excipients is a critical step in the development of a stable and effective solid dosage form. Incompatibility can affect the purity, stability, and bioavailability of the drug.

Studies have been conducted to evaluate the compatibility of Teneligliptin with commonly used pharmaceutical excipients. researchgate.net One such study investigated the interaction between Teneligliptin and excipients including magnesium stearate (MS), sodium starch glycolate (SSG), croscarmellose sodium (CCS), pregelatinized starch (PS), and microcrystalline cellulose (MCC). researchgate.net The evaluation employed several analytical techniques, such as differential scanning calorimetry (DSC), isothermal stress testing (IST), liquid chromatography–mass spectrometry (LC-MS), and Fourier-transform infrared spectroscopy (FTIR). researchgate.net

The DSC results suggested potential interactions with all tested excipients. researchgate.net However, the IST studies, which are more indicative of stability under storage conditions, revealed that while most binary mixtures showed less than a 3% change in Teneligliptin content, the mixtures with croscarmellose sodium (CCS) and sodium starch glycolate (SSG) showed a more significant change (less than 10%), indicating incompatibility. researchgate.net Other studies involving the formulation of pellets and nanosuspensions also conducted FTIR analysis, which showed no chemical interaction or changes in the functional groups of Teneligliptin when mixed with the selected excipients. rjptonline.orgimpactfactor.org

In Vitro Release Kinetics and Dissolution Profiles

The in vitro release kinetics and dissolution profiles of this compound are critical for evaluating the performance of its pharmaceutical formulations. These studies help predict the in vivo behavior of the drug and ensure that the formulation releases the active ingredient in a controlled and reproducible manner. Research has focused on various formulations, including conventional tablets, orally disintegrating films, and advanced systems like solid dispersions, to optimize the drug's release characteristics.

Dissolution testing is a key quality control parameter. For Teneligliptin tablets, standardized dissolution methods have been developed. One such method utilizes a USP Apparatus II (paddle method) with a stirring speed of 50 rpm in 900 ml of phosphate (B84403) buffer at pH 7.5, maintained at 37 ± 0.5°C derpharmachemica.com. Another study established optimal conditions using 900mL of phosphate buffer at pH 6.8 with a paddle speed of 100 rpm ijpca.org. In these tests, aliquots are withdrawn at specified intervals (e.g., 5, 10, 15, 20, and 25 minutes) to quantify the amount of drug released derpharmachemica.com. The goal is to ensure consistent and complete drug release, with studies showing nearly 100% of the drug released in agreement with the marketed tablet's label claim ijpca.org.

Novel drug delivery systems have been explored to enhance the dissolution rate of Teneligliptin, which has pH-dependent solubility asianjpr.comresearchgate.net. One approach is the formulation of solid dispersions using water-soluble carriers like Polyvinylpyrrolidone (PVP) and Hydroxypropylmethylcellulose (HPMC) asianjpr.comresearchgate.net. Studies have shown that solid dispersions significantly increase the in-vitro drug release compared to the pure drug alone asianjpr.comresearchgate.net. For instance, solid dispersions prepared by a kneading method with HPMC (in a 1:2 drug-to-polymer ratio) demonstrated the fastest dissolution rates asianjpr.comresearchgate.net.

Another innovative approach is the development of orally disintegrating films (ODFs) to achieve rapid onset of action ijpca.orgipindexing.comresearchgate.net. The release mechanism from these films has been investigated using various kinetic models. Research indicates that the drug release from Teneligliptin ODFs often follows the Korsmeyer-Peppas model, as evidenced by high correlation-coefficient (r²) values ranging from 0.9920 to 0.9989 ijpca.org. This suggests that the drug release is controlled by a combination of diffusion and polymer matrix swelling.

Below are interactive data tables summarizing findings from dissolution studies.

Table 1: Dissolution Parameters for this compound Tablets Use the filter to select different dissolution media and apparatus types to see the corresponding parameters.

Table 2: Comparative In Vitro Drug Release from Different Formulations This table shows the percentage of drug release over time from various formulations.

Physical and Chemical Stability of Pharmaceutical Formulations

The physical and chemical stability of this compound in its various pharmaceutical formulations is essential for ensuring its safety, efficacy, and shelf-life. Stability testing is performed according to guidelines from the International Council for Harmonisation (ICH), which involves subjecting the drug substance and product to a variety of environmental conditions ijpsr.comnih.gov.

Forced degradation studies are a important component of stability testing, helping to identify potential degradation products and establish the drug's intrinsic stability profile. These studies expose Teneligliptin to stress conditions such as acid, base, oxidation, heat, and light ijpsr.comnih.govijpsr.com. Research has shown that this compound is susceptible to degradation under acidic, alkaline, and oxidative conditions nih.govijpsr.com.

Under acidic stress (e.g., 0.1 N HCl), degradation of about 3.66% has been observed nih.gov. In alkaline conditions (e.g., 0.1 N NaOH), the drug shows degradation of approximately 2.75% nih.gov. The drug is also susceptible to oxidative stress, with studies using hydrogen peroxide showing degradation of around 1.01% to 1.62% nih.gov. Conversely, the drug has demonstrated considerable stability under thermal stress. One study found no degradation when the drug was exposed to heat at 100°C for 15 days, indicating it is quite stable under these conditions ijpsr.com. Another study reported degradation was observed in base, peroxide, and thermal stress conditions, but not in acid or photolytic conditions researchgate.net. The stability of drug solutions prepared for analysis is also evaluated, with solutions found to be stable for at least 24 hours at room temperature (25°C) turkjps.org.

The development of stability-indicating analytical methods, primarily Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), is crucial for separating and quantifying Teneligliptin from its degradation products ijpsr.comturkjps.orgresearchgate.netsemanticscholar.org. These methods confirm that the analytical procedure can accurately measure the active ingredient without interference from degradants, excipients, or impurities semanticscholar.org.

Table 3: Summary of Forced Degradation Studies on this compound This table outlines the degradation of Teneligliptin under various stress conditions as reported in different studies.

Mechanistic Studies of Drug Drug Interactions Involving Teneligliptin Hydrobromide

Interaction with Cytochrome P450 Enzymes and Transporters

Preclinical studies have been conducted to evaluate the potential of teneligliptin (B1682743) hydrobromide to act as either an inhibitor or an inducer of key drug-metabolizing enzymes and to interact with drug transporters.

In vitro assessments have been performed to determine the inhibitory and inductive effects of teneligliptin on major cytochrome P450 isoenzymes. These studies are fundamental in predicting the likelihood of metabolic drug-drug interactions.

Inhibition Potential: In vitro studies have indicated that teneligliptin has a weak inhibitory effect on CYP2D6 and CYP3A4. The half-maximal inhibitory concentrations (IC50) were determined to be 489.4 µmol/L for CYP2D6 and 197.5 µmol/L for CYP3A4. These high IC50 values suggest that teneligliptin is unlikely to cause clinically relevant inhibition of the metabolism of co-administered drugs that are substrates of these enzymes. Furthermore, in vitro investigations have shown no inhibitory activity of teneligliptin on other CYP isoforms, including CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP2E1.

Interactive Data Table: In Vitro Inhibitory Potential of Teneligliptin on CYP Isoenzymes

| CYP Isoenzyme | IC50 (µmol/L) | Inhibition Potential |

| CYP3A4 | 197.5 | Weak |

| CYP2D6 | 489.4 | Weak |

| CYP1A2 | No Inhibition | None |

| CYP2A6 | No Inhibition | None |

| CYP2B6 | No Inhibition | None |

| CYP2C8 | No Inhibition | None |

| CYP2C9 | No Inhibition | None |

| CYP2C19 | No Inhibition | None |

| CYP2E1 | No Inhibition | None |

Induction Potential: The potential for teneligliptin to induce the expression of CYP enzymes has also been evaluated in preclinical models. In vitro studies have demonstrated that teneligliptin does not induce the activity of CYP1A2 or CYP3A4. This lack of induction indicates that teneligliptin is not expected to decrease the systemic exposure of co-administered drugs metabolized by these enzymes through increased metabolism.

While clinical studies in healthy volunteers have shown no clinically relevant pharmacokinetic interactions between teneligliptin and metformin (B114582), pioglitazone (B448), or glimepiride (B1671586), preclinical animal models provide a more controlled environment to study the mechanistic basis of such potential interactions. nih.gov

Metformin: In a preclinical pharmacokinetic study in Sprague-Dawley rats, the co-administration of teneligliptin and metformin resulted in a minor increase in the systemic exposure of both drugs. A 1.1-fold increment in the area under the curve (AUC) was observed for both metformin and teneligliptin when administered together. researchgate.net This slight increase is generally not considered to be significant.